molecular formula C11H11N3O2 B14923779 3,5-Dimethyl-1-(2-nitrophenyl)pyrazole CAS No. 29334-65-4

3,5-Dimethyl-1-(2-nitrophenyl)pyrazole

Cat. No.: B14923779
CAS No.: 29334-65-4
M. Wt: 217.22 g/mol
InChI Key: QMZNMSDEDVOGRJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2-nitrophenyl)pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This specific compound is characterized by the presence of two methyl groups at positions 3 and 5, and a nitrophenyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-1-(2-nitrophenyl)pyrazole can be synthesized through several methods. One common approach involves the reaction of acetylacetone with hydrazine hydrate in ethanol or hydrazine sulfate in aqueous alkali . This method is preferred due to its efficiency and safety. Another method involves the hydrolysis and decarboxylation of 1-carbamido or 1-carboxamidine derivatives obtained by reacting semicarbazide or aminoguanidine with acetylacetone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(2-nitrophenyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium (VI) oxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Carbonyl compounds.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrazoles with different functional groups.

Scientific Research Applications

3,5-Dimethyl-1-(2-nitrophenyl)pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(2-nitrophenyl)pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The compound’s pyrazole ring can also participate in various biochemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-(2-nitrophenyl)pyrazole is unique due to the presence of both methyl groups and the nitrophenyl group, which confer specific chemical reactivity and biological activity. Its structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.

Properties

CAS No.

29334-65-4

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3,5-dimethyl-1-(2-nitrophenyl)pyrazole

InChI

InChI=1S/C11H11N3O2/c1-8-7-9(2)13(12-8)10-5-3-4-6-11(10)14(15)16/h3-7H,1-2H3

InChI Key

QMZNMSDEDVOGRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2[N+](=O)[O-])C

solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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